molecular formula C20H18FN3O3S B2658605 ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 688336-69-8

ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2658605
CAS No.: 688336-69-8
M. Wt: 399.44
InChI Key: RXUSJYVWJDZFPF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of imidazole and benzoate structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 4-fluoroaniline with glyoxal in the presence of ammonium acetate.

    Thioether Formation: The imidazole derivative is then reacted with thiourea to introduce the sulfanyl group.

    Acylation: The resulting compound undergoes acylation with ethyl 4-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
  • Ethyl 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)acetamido)benzoate

Uniqueness

Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring and the fluorophenyl group makes it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-2-27-19(26)14-3-7-16(8-4-14)23-18(25)13-28-20-22-11-12-24(20)17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUSJYVWJDZFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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